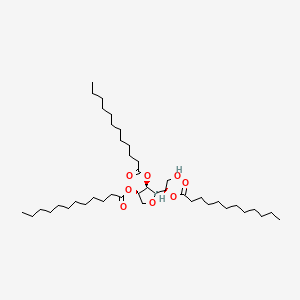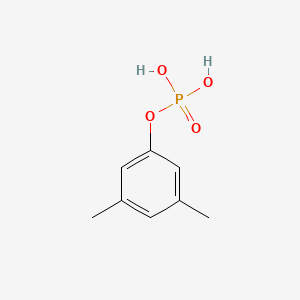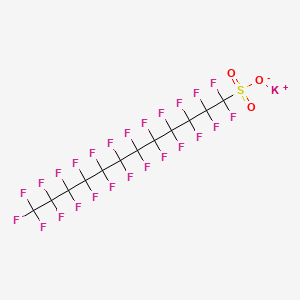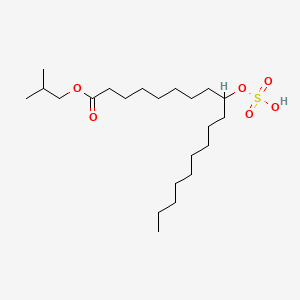
Isobutyl 9-(sulfooxy)stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 9-(sulfooxy)stearate: is a chemical compound with the molecular formula C22H44O6S It is an ester derived from octadecanoic acid (stearic acid) and isobutyl alcohol, with a sulfooxy group attached to the ninth carbon of the stearic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 9-(sulfooxy)stearate typically involves the esterification of stearic acid with isobutyl alcohol in the presence of a catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The sulfooxy group is introduced through a sulfonation reaction, where the esterified product is treated with a sulfonating agent like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyl 9-(sulfooxy)stearate undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isobutyl 9-(sulfooxy)stearate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: In biological research, this compound is used to study the interactions between lipids and proteins. Its sulfooxy group can mimic the behavior of natural sulfonated lipids, making it a valuable tool in membrane biology studies.
Medicine: this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs and improve their bioavailability.
Industry: In industrial applications, this compound is used as a lubricant additive and corrosion inhibitor. Its ability to form protective films on metal surfaces makes it useful in preventing corrosion and wear.
Wirkmechanismus
The mechanism of action of isobutyl 9-(sulfooxy)stearate involves its interaction with lipid membranes and proteins. The sulfooxy group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing isobutyl alcohol and stearic acid, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Isobutyl stearate: Lacks the sulfooxy group, making it less reactive in certain chemical reactions.
Methyl 9-(sulfooxy)stearate: Similar structure but with a methyl group instead of an isobutyl group, leading to different physical properties.
Ethyl 9-(sulfooxy)stearate: Similar structure but with an ethyl group, affecting its solubility and reactivity.
Uniqueness: Isobutyl 9-(sulfooxy)stearate is unique due to the presence of both the isobutyl and sulfooxy groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
97403-96-8 |
|---|---|
Molekularformel |
C22H44O6S |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
2-methylpropyl 9-sulfooxyoctadecanoate |
InChI |
InChI=1S/C22H44O6S/c1-4-5-6-7-8-10-13-16-21(28-29(24,25)26)17-14-11-9-12-15-18-22(23)27-19-20(2)3/h20-21H,4-19H2,1-3H3,(H,24,25,26) |
InChI-Schlüssel |
QUJNURRKZHKEQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OCC(C)C)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



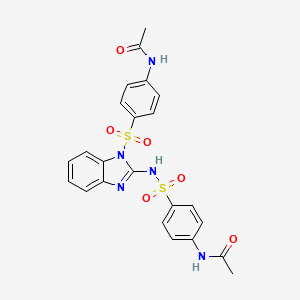
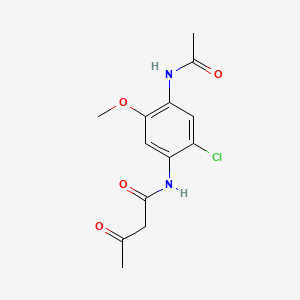
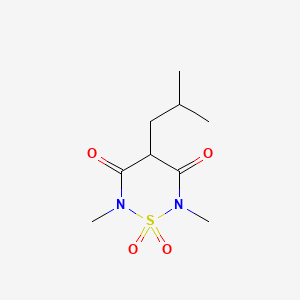
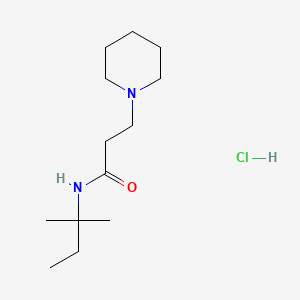
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
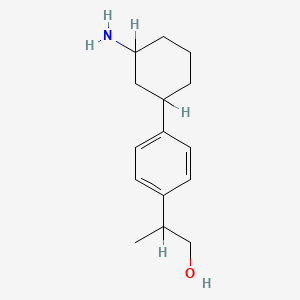
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

